Maltose - 133-99-3

Maltose

Catalog Number: EVT-1190135
CAS Number: 133-99-3
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-maltose is a maltose that has beta-configuration at the reducing end anomeric centre. It has a role as a geroprotector.
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).
Cellobiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Maltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Maltose is a natural product found in Humulus lupulus, Daphnia pulex, and other organisms with data available.
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing. (Grant and Hackh's Chemical Dictionary, 5th ed)
Classification

Maltose belongs to the class of carbohydrates known as oligosaccharides. It is specifically classified as a reducing sugar due to the presence of a free anomeric carbon that can undergo oxidation. Maltose is also categorized under disaccharides, alongside other sugars like sucrose and lactose.

Synthesis Analysis

Methods of Synthesis

Maltose can be synthesized through various methods, including:

  1. Enzymatic Hydrolysis: This is the most common industrial method where starch is treated with enzymes such as α-amylase and glucoamylase to produce maltose. The process involves the hydrolysis of starch granules, resulting in maltodextrins and eventually maltose .
  2. Chemical Synthesis: Maltose can also be synthesized chemically through glycosylation reactions. For instance, maltose fatty acid monoesters have been synthesized by esterifying maltose at specific hydroxyl groups with fatty acids .
  3. Radiofluorination: Recent advancements have allowed for the synthesis of maltose derivatives, such as fluoromaltoses, using radiofluorination techniques for applications in imaging .

Technical Details

The enzymatic synthesis typically requires controlled conditions regarding pH and temperature to optimize enzyme activity. For chemical synthesis, methods like plasma desorption mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm structural integrity and purity .

Molecular Structure Analysis

Data on Molecular Structure

  • Molecular Weight: 342.30 g/mol
  • Melting Point: 102-105 °C (decomposes)
  • Solubility: Highly soluble in water due to its hydroxyl groups.
Chemical Reactions Analysis

Reactions Involving Maltose

Maltose participates in several chemical reactions:

  1. Hydrolysis: Maltose can be hydrolyzed into two glucose molecules in the presence of water and the enzyme maltase or under acidic conditions.
    Maltose+H2Omaltase2Glucose\text{Maltose}+\text{H}_2\text{O}\xrightarrow{\text{maltase}}2\text{Glucose}
  2. Fermentation: In anaerobic conditions, maltose can be fermented by yeast to produce ethanol and carbon dioxide.
  3. Esterification: Maltose can react with fatty acids to form maltose esters, which have surfactant properties .

Technical Details on Reactions

The hydrolysis reaction typically requires specific conditions such as temperature (around 37 °C for enzyme-catalyzed reactions) and pH (optimal around 6-7). The fermentation process involves yeast strains that efficiently metabolize maltose under anaerobic conditions.

Mechanism of Action

Process Involving Maltose

Maltose acts primarily as a substrate for various enzymes that facilitate its conversion into glucose or other derivatives. The mechanism involves:

  1. Enzyme Binding: Enzymes like maltase bind to maltose at their active sites.
  2. Catalysis: The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the release of glucose units.
  3. Product Formation: The resulting glucose can then enter metabolic pathways such as glycolysis or fermentation.

Data on Mechanism

The kinetics of maltase action on maltose follows Michaelis-Menten kinetics, where enzyme activity depends on substrate concentration until saturation occurs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Taste: Sweet.
  • Odor: Odorless.
  • Density: Approximately 1.6 g/cm³.

Chemical Properties

  • Reducing Sugar: Maltose can reduce certain metal ions (e.g., Fehling's solution).
  • Stability: Stable under normal conditions but may decompose upon prolonged heating or exposure to strong acids.
Applications

Scientific Uses

Maltose has several applications in science and industry:

  1. Food Industry: Used as a sweetener and flavor enhancer in various food products.
  2. Fermentation Processes: Serves as a substrate for yeast in brewing and baking industries.
  3. Medical Applications: Utilized in formulations for intravenous solutions due to its energy-providing properties.
  4. Research Applications: Maltose derivatives are being explored for use in positron emission tomography imaging agents for bacterial infections .

Properties

CAS Number

133-99-3

Product Name

Maltose

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-QUYVBRFLSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Synonyms

Maltose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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